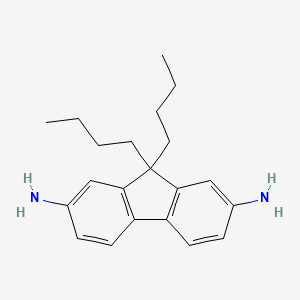
9,9-Dibutyl-9H-fluorene-2,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dibutyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C21H28N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two butyl groups attached to the 9th carbon and two amine groups at the 2nd and 7th positions of the fluorene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibutyl-9H-fluorene-2,7-diamine typically involves the alkylation of fluorene derivatives followed by amination. One common method includes the following steps:
Alkylation: Fluorene is first alkylated with butyl bromide in the presence of a strong base such as sodium hydride to introduce the butyl groups at the 9th position.
Amination: The resulting 9,9-dibutylfluorene is then subjected to nitration to introduce nitro groups at the 2nd and 7th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Using large reactors for the alkylation step to produce 9,9-dibutylfluorene.
Continuous Flow Nitration and Reduction: Implementing continuous flow reactors for the nitration and reduction steps to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dibutyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitroso or nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
9,9-Dibutyl-9H-fluorene-2,7-diamine has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for use in electronic devices.
Biological Research: Investigated for its potential as a fluorescent probe in biological imaging.
Medicinal Chemistry: Explored for its potential therapeutic applications due to its structural similarity to biologically active compounds.
Wirkmechanismus
The mechanism of action of 9,9-Dibutyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets through its amine groups. These groups can form hydrogen bonds and interact with various biological molecules, influencing their function. The compound’s electronic properties also play a role in its interactions with electronic devices, where it can facilitate charge transport and emission processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dioctyl-9H-fluorene-2,7-diamine: Similar structure but with octyl groups instead of butyl groups.
9,9-Dihexyl-9H-fluorene-2,7-diamine: Similar structure but with hexyl groups instead of butyl groups.
Uniqueness
9,9-Dibutyl-9H-fluorene-2,7-diamine is unique due to its specific alkylation pattern, which influences its solubility, electronic properties, and reactivity. The presence of butyl groups provides a balance between hydrophobicity and electronic effects, making it suitable for various applications in organic electronics and materials science .
Eigenschaften
Molekularformel |
C21H28N2 |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
9,9-dibutylfluorene-2,7-diamine |
InChI |
InChI=1S/C21H28N2/c1-3-5-11-21(12-6-4-2)19-13-15(22)7-9-17(19)18-10-8-16(23)14-20(18)21/h7-10,13-14H,3-6,11-12,22-23H2,1-2H3 |
InChI-Schlüssel |
PJDPOFFDKGIJCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)
![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)


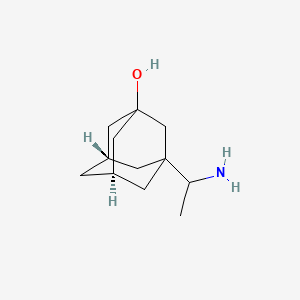

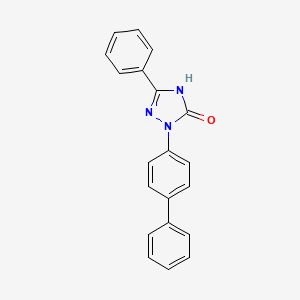
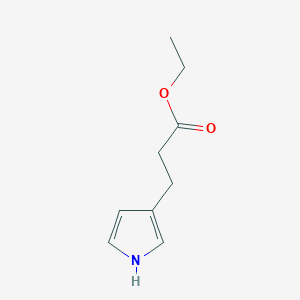
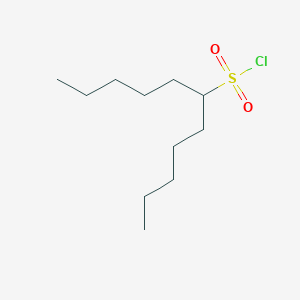
![1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)

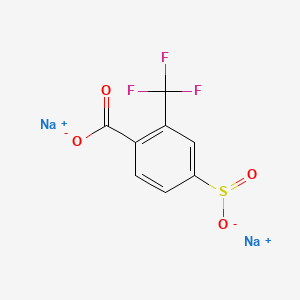
![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)
